PQ401 is a synthetic compound classified as a diarylurea derivative, primarily recognized for its role as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). The chemical formula of PQ401 is , with a molecular weight of approximately 341.8 Da. It has garnered attention in various biomedical research contexts due to its potential anti-cancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. PQ401 operates by blocking IGF-1R signaling pathways, which are often dysregulated in cancerous tissues, thereby presenting a promising therapeutic avenue for treating malignancies such as osteosarcoma, glioma, and breast cancer .
PQ401 primarily functions through its interaction with IGF-1R, inhibiting its autophosphorylation and subsequent signaling cascades. The compound exhibits an IC50 value of less than 1 µM for inhibiting the autophosphorylation of the recombinant IGF-1R kinase domain . In vitro studies have demonstrated that treatment with PQ401 leads to significant reductions in the phosphorylation of downstream signaling molecules such as AKT and extracellular-signal-regulated kinase 1/2 (ERK1/2), which are critical for cell proliferation and survival .
The biological activity of PQ401 has been extensively studied, particularly in cancer research. It has shown effective antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells and U2OS osteosarcoma cells. In these studies, PQ401 induced apoptosis in a dose-dependent manner, significantly enhancing early and late apoptotic markers . Furthermore, it has been noted to suppress colony formation capabilities in cancer cells, indicating its potential as a therapeutic agent in oncology .
The synthesis of PQ401 involves standard organic chemistry techniques for creating diarylurea compounds. While specific synthetic pathways are not detailed in the available literature, the general approach includes the reaction of appropriate aryl isocyanates with amines to form the diarylurea structure. The purity of synthesized PQ401 is typically greater than 99%, making it suitable for research applications .
PQ401 has several applications in biomedical research, particularly as an IGF-1R inhibitor. Its primary applications include:
Research indicates that PQ401 interacts specifically with IGF-1R, blocking its activation and leading to downstream effects on cell survival pathways. In studies involving osteosarcoma cells, it was observed that PQ401 effectively inhibited cell growth and migration while inducing apoptosis through the modulation of IGF-1R signaling . Additionally, its interactions extend to other cellular pathways involved in tumorigenesis, making it a valuable compound for further exploration.
Several compounds share structural or functional similarities with PQ401. Here are some notable examples:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
NVP-AEW541 | Diarylurea | IGF-1R inhibitor | Advanced specificity towards IGF signaling |
GSK1904529 | Small molecule | Inhibits IGF-1R autophosphorylation | Focus on metabolic disorders |
Linsitinib | Small molecule | Dual inhibitor (IGF-1R and insulin receptor) | Broader range of action against multiple receptors |
Picropodophyllin | Natural product | Inhibits IGF-1R signaling | Derived from plant sources |
PQ401 stands out due to its specific targeting of IGF-1R without affecting other insulin receptor pathways significantly, making it a focused therapeutic candidate for cancer treatment .
PQ401 is a diarylurea derivative with the systematic name N-(5-chloro-2-methoxyphenyl)-N'-(2-methylquinolin-4-yl)urea. Its molecular formula is C₁₈H₁₆ClN₃O₂, corresponding to a molecular weight of 341.79 g/mol (PubChem CID: 9549305). The structural features include:
Table 1: Key Physicochemical Properties of PQ401
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₃O₂ |
Molecular Weight | 341.79 g/mol |
SMILES Notation | O=C(NC1=CC(C)=NC2=CC=CC=C12)NC3=C(OC)C=CC(Cl)=C3 |
CAS Registry Number | 196868-63-0 |
While detailed X-ray crystallographic data for PQ401 is not publicly available, its structure has been validated through spectroscopic techniques:
PQ401 is synthesized via a urea coupling reaction between 5-chloro-2-methoxy aniline and 2-methyl-4-quinolinyl isocyanate (Anderson et al., 2006). The mechanism involves nucleophilic attack by the aniline’s amine group on the isocyanate’s electrophilic carbon, forming a urea bond.
Key Challenges:
Table 2: Synthetic Steps for PQ401
Step | Reaction Component | Role |
---|---|---|
1 | 5-Chloro-2-methoxy aniline | Nucleophile |
2 | 2-Methyl-4-quinolinyl isocyanate | Electrophile |
3 | Urea bond formation | Coupling reaction |
Although PQ401 is not a benzopyran, related catalytic systems for benzopyran synthesis provide context for urea-based heterocycle optimization:
Optimized Yield: ~95% after HPLC purification.
Acute Toxic